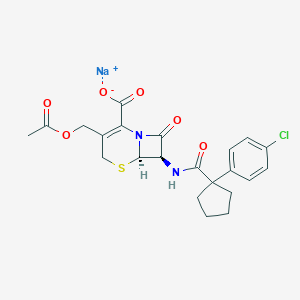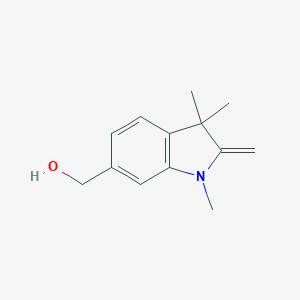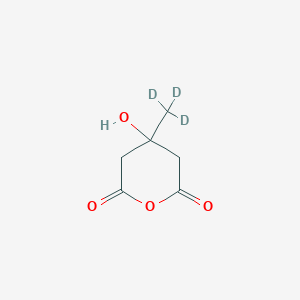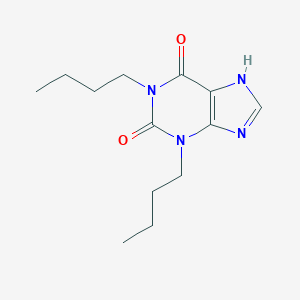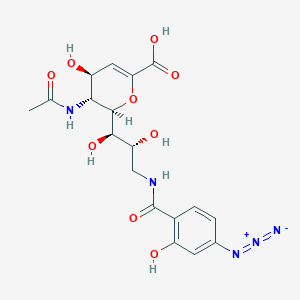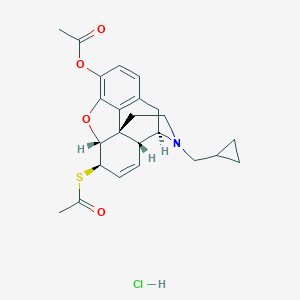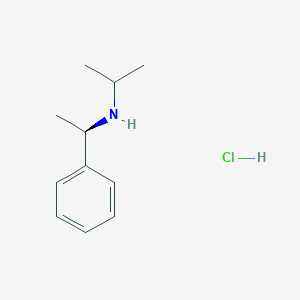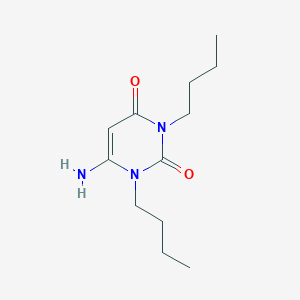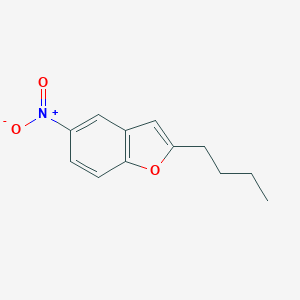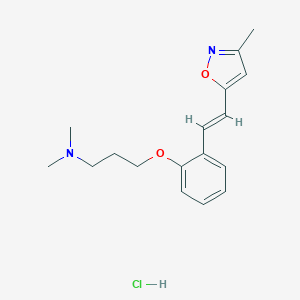
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-, commonly known as DMPEA-HCl, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of serotonin receptors and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
DMPEA-HCl acts as a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. It binds to this receptor and activates it, leading to a cascade of downstream signaling events that ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical And Physiological Effects
DMPEA-HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase neuronal activity in several brain regions, particularly those involved in perception and cognition.
Advantages And Limitations For Lab Experiments
DMPEA-HCl has several advantages for use in lab experiments. It is a potent and selective agonist of serotonin receptors, making it a valuable tool for studying these receptors and their downstream signaling pathways. However, it also has some limitations. It is a synthetic compound and may not accurately reflect the effects of endogenous serotonin on the brain. Additionally, it has not been extensively studied in vivo, and its effects on behavior and cognition in humans are not well understood.
Future Directions
There are several future directions for research on DMPEA-HCl. One potential avenue of research is to study its effects on behavior and cognition in humans. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of psychiatric disorders, particularly those involving serotonin dysfunction. Additionally, further studies are needed to fully understand its mechanism of action and downstream signaling pathways.
Synthesis Methods
DMPEA-HCl can be synthesized by reacting 3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-N,N-dimethylpropan-1-amine with hydrochloric acid. This reaction yields DMPEA-HCl as a white crystalline powder with a purity of greater than 99%.
Scientific Research Applications
DMPEA-HCl has been widely studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in a wide range of physiological and psychological processes, including mood regulation, perception, and cognition.
properties
CAS RN |
139214-97-4 |
|---|---|
Product Name |
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- |
Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N,N-dimethyl-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-14-13-16(21-18-14)10-9-15-7-4-5-8-17(15)20-12-6-11-19(2)3;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H/b10-9+; |
InChI Key |
MANAPADXPITEHJ-RRABGKBLSA-N |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCCN(C)C.Cl |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCCN(C)C.Cl |
synonyms |
1-Propanamine, N,N-dimethyl-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phe noxy)-, monohydrochloride, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



